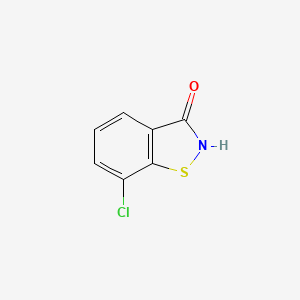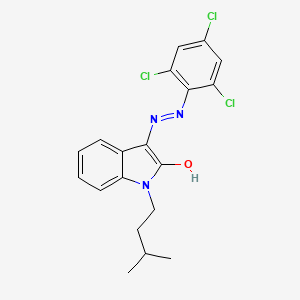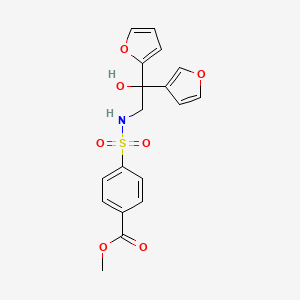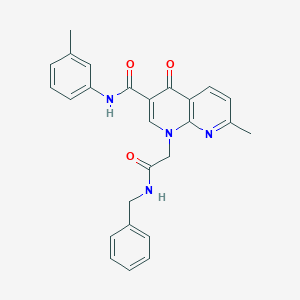
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
The synthesis of 1,8-naphthyridine derivatives and their analogues has been a subject of interest due to their potential antibacterial, anticancer, and enzyme inhibition properties. For example, the synthesis of pyridonecarboxylic acids as antibacterial agents and their structure-activity relationships have been extensively studied, revealing that certain substituents and modifications can significantly enhance their biological activity (Egawa et al., 1984). Another study focused on axially chiral 1,7-naphthyridine derivatives as tachykinin NK(1) receptor antagonists, indicating the importance of stereochemistry in receptor recognition and the potential for treating bladder function disorders (Natsugari et al., 1999).
Antibacterial and Anticancer Applications
The antibacterial and anticancer applications of 1,8-naphthyridine derivatives have been a major focus, with compounds demonstrating potent activity against a variety of bacterial strains and cancer cell lines. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones showed remarkable cytotoxicity against murine leukemia and lung carcinoma cells, highlighting their potential as anticancer agents (Deady et al., 2005). Similarly, novel angular benzophenazines, which include naphthyridine derivatives, were identified as dual topoisomerase I and II inhibitors, suggesting their utility in overcoming multidrug resistance in cancer chemotherapy (Vicker et al., 2002).
Enzyme Inhibition and Molecular Modeling
Studies on the synthesis and electrochemical properties of diiron complexes of 1,8-naphthyridine-based ligands aimed to model features of non-heme diiron enzymes, which play crucial roles in various biological processes. These studies not only contribute to our understanding of enzyme mechanisms but also facilitate the design of enzyme inhibitors and activators for therapeutic applications (He & Lippard, 2001).
Selective Receptor Agonists
Research on 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as cannabinoid-2 (CB2) receptor agonists exemplifies the application of naphthyridine derivatives in developing selective receptor modulators. These compounds have potential therapeutic benefits for treating chronic pain and immune-origin tumors without psychotropic effects (Manera et al., 2009).
Propiedades
IUPAC Name |
1-[2-(benzylamino)-2-oxoethyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-7-6-10-20(13-17)29-26(33)22-15-30(25-21(24(22)32)12-11-18(2)28-25)16-23(31)27-14-19-8-4-3-5-9-19/h3-13,15H,14,16H2,1-2H3,(H,27,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYSBUCMOGCAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)
![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)
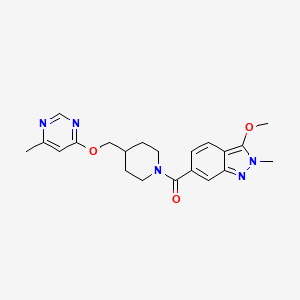
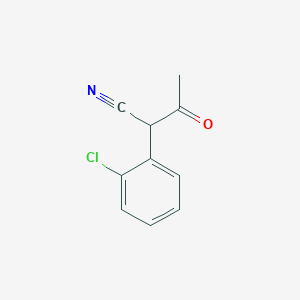
![3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2679301.png)
![methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2679303.png)
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)

